molecular formula C14H19NO3 B14607554 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one CAS No. 61025-34-1

1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one

Cat. No.: B14607554
CAS No.: 61025-34-1
M. Wt: 249.30 g/mol
InChI Key: TZTDOVCVDREBLD-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one is a chemical compound that features a hydroxyphenyl group and a morpholine ring connected by a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and a suitable butanone derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include 4-hydroxybenzaldehyde derivatives.

    Reduction: Products may include 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butanol.

    Substitution: Products depend on the substituent introduced, such as alkyl or acyl derivatives.

Scientific Research Applications

1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the morpholine ring can interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-2-(morpholin-4-yl)ethanone
  • 1-(4-Hydroxyphenyl)-3-(morpholin-4-yl)propan-1-one
  • 1-(4-Hydroxyphenyl)-5-(morpholin-4-yl)pentan-1-one

Uniqueness

1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61025-34-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C14H19NO3/c16-13-5-3-12(4-6-13)14(17)2-1-7-15-8-10-18-11-9-15/h3-6,16H,1-2,7-11H2

InChI Key

TZTDOVCVDREBLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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